Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester PBOX-6 belongs to a group of tubulin-targeting pyrrolo-1,5-benzoxazepine (PBOX) compounds that potently induce apoptosis in a wide spectrum of cancer cells, including those originating from the four main types of leukemia and those exhibiting multi-drug resistance (IC50 = 2.28 μM/HL60-MDR1, 2.86 μM/HL60-BCG2, 1.91 μM/HL60; IC50 = 4.71 μM/A2780-ADR, 4.10 μM/A2780). PBOX-6 inhibits the assembly of purified tubulin in cell-free assays and causes microtubule depolymerization in MCF-7 cells by binding a tubulin site distinct from those targeted by vinblastine and colchicine. When administered via intratumoral injection (7.5 mg/kg/day) in vivo, PBOX-6 is reported to significantly inhibit tumour growth in a murine model of neuroblastoma and a CML model of the imatinib-resistant T315I mutants.
Brand Name: Vulcanchem
CAS No.: 290814-68-5
VCID: VC0538701
InChI: InChI=1S/C25H20N2O3/c1-26(2)25(28)30-24-21-14-8-16-27(21)20-13-5-6-15-22(20)29-23(24)19-12-7-10-17-9-3-4-11-18(17)19/h3-16H,1-2H3
SMILES: CN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC5=CC=CC=C54
Molecular Formula: C25H20N2O3
Molecular Weight: 396.4 g/mol

Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester

CAS No.: 290814-68-5

Inhibitors

VCID: VC0538701

Molecular Formula: C25H20N2O3

Molecular Weight: 396.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester - 290814-68-5

CAS No. 290814-68-5
Product Name Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester
Molecular Formula C25H20N2O3
Molecular Weight 396.4 g/mol
IUPAC Name (6-naphthalen-1-ylpyrrolo[2,1-d][1,5]benzoxazepin-7-yl) N,N-dimethylcarbamate
Standard InChI InChI=1S/C25H20N2O3/c1-26(2)25(28)30-24-21-14-8-16-27(21)20-13-5-6-15-22(20)29-23(24)19-12-7-10-17-9-3-4-11-18(17)19/h3-16H,1-2H3
Standard InChIKey SOIZAFVNIXAZFQ-UHFFFAOYSA-N
SMILES CN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC5=CC=CC=C54
Canonical SMILES CN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC5=CC=CC=C54
Appearance Solid powder
Description PBOX-6 belongs to a group of tubulin-targeting pyrrolo-1,5-benzoxazepine (PBOX) compounds that potently induce apoptosis in a wide spectrum of cancer cells, including those originating from the four main types of leukemia and those exhibiting multi-drug resistance (IC50 = 2.28 μM/HL60-MDR1, 2.86 μM/HL60-BCG2, 1.91 μM/HL60; IC50 = 4.71 μM/A2780-ADR, 4.10 μM/A2780). PBOX-6 inhibits the assembly of purified tubulin in cell-free assays and causes microtubule depolymerization in MCF-7 cells by binding a tubulin site distinct from those targeted by vinblastine and colchicine. When administered via intratumoral injection (7.5 mg/kg/day) in vivo, PBOX-6 is reported to significantly inhibit tumour growth in a murine model of neuroblastoma and a CML model of the imatinib-resistant T315I mutants.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms PBOX-6
pyrrolo-1,5-benzoxazepine-6
Reference 1: Lennon JC, Butini S, Campiani G, O'Meara A, Williams DC, Zisterer DM. Involvement of AMP-activated protein kinase in mediating pyrrolo-1,5-benzoxazepine-induced apoptosis in neuroblastoma cells. Invest New Drugs. 2016 Oct;34(5):663-76. doi: 10.1007/s10637-016-0366-3. Epub 2016 Jun 22. PubMed PMID: 27334143.
2: O'Callaghan K, Palagano E, Butini S, Campiani G, Williams DC, Zisterer DM, O'Sullivan J. Induction of apoptosis in oral squamous carcinoma cells by pyrrolo-1,5-benzoxazepines. Mol Med Rep. 2015 Sep;12(3):3748-3754. doi: 10.3892/mmr.2015.3832. Epub 2015 May 25. PubMed PMID: 26005189.
3: Lennon JC, Bright SA, Carroll E, Butini S, Campiani G, O'Meara A, Williams DC, Zisterer DM. The novel pyrrolo-1,5-benzoxazepine, PBOX-6, synergistically enhances the apoptotic effects of carboplatin in drug sensitive and multidrug resistant neuroblastoma cells. Biochem Pharmacol. 2014 Feb 15;87(4):611-24. doi: 10.1016/j.bcp.2013.12.017. Epub 2014 Jan 6. PubMed PMID: 24406249.
4: Greene LM, Nolan DP, Regan-Komito D, Campiani G, Williams DC, Zisterer DM. Inhibition of late-stage autophagy synergistically enhances pyrrolo-1,5-benzoxazepine-6-induced apoptotic cell death in human colon cancer cells. Int J Oncol. 2013 Sep;43(3):927-35. doi: 10.3892/ijo.2013.1989. Epub 2013 Jun 25. PubMed PMID: 23799546.
5: Nathwani SM, Cloonan SM, Stronach M, Campiani G, Lawler M, Williams DC, Zisterer DM. Novel microtubule-targeting agents, pyrrolo-1,5-benzoxazepines, induce cell cycle arrest and apoptosis in prostate cancer cells. Oncol Rep. 2010 Dec;24(6):1499-507. PubMed PMID: 21042745.
6: Bright SA, McElligott AM, O'Connell JW, O'Connor L, Carroll P, Campiani G, Deininger MW, Conneally E, Lawler M, Williams DC, Zisterer DM. Novel pyrrolo-1,5-benzoxazepine compounds display significant activity against resistant chronic myeloid leukaemia cells in vitro, in ex vivo patient samples and in vivo. Br J Cancer. 2010 May 11;102(10):1474-82. doi: 10.1038/sj.bjc.6605670. Epub 2010 Apr 20. PubMed PMID: 20407438; PubMed Central PMCID: PMC2869169.
7: Bright SA, Campiani G, Deininger MW, Lawler M, Williams DC, Zisterer DM. Sequential treatment with flavopiridol synergistically enhances pyrrolo-1,5-benzoxazepine-induced apoptosis in human chronic myeloid leukaemia cells including those resistant to imatinib treatment. Biochem Pharmacol. 2010 Jul 1;80(1):31-8. doi: 10.1016/j.bcp.2010.02.019. Epub 2010 Mar 3. PubMed PMID: 20206141.
8: Nathwani SM, Butler S, Fayne D, McGovern NN, Sarkadi B, Meegan MJ, Lloyd DG, Campiani G, Lawler M, Williams DC, Zisterer DM. Novel microtubule-targeting agents, pyrrolo-1,5-benzoxazepines, induce apoptosis in multi-drug-resistant cancer cells. Cancer Chemother Pharmacol. 2010 Aug;66(3):585-96. doi: 10.1007/s00280-009-1200-9. Epub 2009 Dec 18. PubMed PMID: 20020128.
9: Nathwani SM, Butler S, Meegan MJ, Campiani G, Lawler M, Williams DC, Zisterer DM. Dual targeting of tumour cells and host endothelial cells by novel microtubule-targeting agents, pyrrolo-1,5-benzoxazepines. Cancer Chemother Pharmacol. 2010 Jan;65(2):289-300. doi: 10.1007/s00280-009-1033-6. PubMed PMID: 19479253.
10: Bane FT, Bannon JH, Pennington SR, Campiani G, Williams DC, Zisterer DM, Mc Gee MM. The microtubule-targeting agents, PBOX-6 [pyrrolobenzoxazepine 7-[(dimethylcarbamoyl)oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine] and paclitaxel, induce nucleocytoplasmic redistribution of the peptidyl-prolyl isomerases, cyclophilin A and pin1, in malignant hematopoietic cells. J Pharmacol Exp Ther. 2009 Apr;329(1):38-47. doi: 10.1124/jpet.108.148130. Epub 2009 Jan 8. Erratum in: J Pharmacol Exp Ther. 2011 Aug;338(2):729. Campaini, Giuseppe [corrected to Campiani, Giuseppe]. PubMed PMID: 19131583.
11: Greene LM, Campiani G, Lawler M, Williams DC, Zisterer DM. BubR1 is required for a sustained mitotic spindle checkpoint arrest in human cancer cells treated with tubulin-targeting pyrrolo-1,5-benzoxazepines. Mol Pharmacol. 2008 Feb;73(2):419-30. Epub 2007 Nov 8. PubMed PMID: 17991869.
12: Greene LM, Kelly L, Onnis V, Campiani G, Lawler M, Williams DC, Zisterer DM. STI-571 (imatinib mesylate) enhances the apoptotic efficacy of pyrrolo-1,5-benzoxazepine-6, a novel microtubule-targeting agent, in both STI-571-sensitive and -resistant Bcr-Abl-positive human chronic myeloid leukemia cells. J Pharmacol Exp Ther. 2007 Apr;321(1):288-97. Epub 2007 Jan 3. PubMed PMID: 17202400.
13: McGrath LB, Onnis V, Campiani G, Williams DC, Zisterer DM, Mc Gee MM. Caspase-activated DNase (CAD)-independent oligonucleosomal DNA fragmentation in chronic myeloid leukaemia cells; a requirement for serine protease and Mn2+-dependent acidic endonuclease activity. Apoptosis. 2006 Sep;11(9):1473-87. PubMed PMID: 16820964.
14: Mulligan JM, Greene LM, Cloonan S, Mc Gee MM, Onnis V, Campiani G, Fattorusso C, Lawler M, Williams DC, Zisterer DM. Identification of tubulin as the molecular target of proapoptotic pyrrolo-1,5-benzoxazepines. Mol Pharmacol. 2006 Jul;70(1):60-70. Epub 2006 Mar 29. PubMed PMID: 16571652.
15: Greene LM, Fleeton M, Mulligan J, Gowda C, Sheahan BJ, Atkins GJ, Campiani G, Nacci V, Lawler M, Williams DC, Zisterer DM. The pyrrolo-1,5-benzoxazepine, PBOX-6, inhibits the growth of breast cancer cells in vitro independent of estrogen receptor status and inhibits breast tumour growth in vivo. Oncol Rep. 2005 Nov;14(5):1357-63. PubMed PMID: 16211309.
16: Mc Gee MM, Greene LM, Ledwidge S, Campiani G, Nacci V, Lawler M, Williams DC, Zisterer DM. Selective induction of apoptosis by the pyrrolo-1,5-benzoxazepine 7-[[dimethylcarbamoyl]oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL. J Pharmacol Exp Ther. 2004 Sep;310(3):1084-95. Epub 2004 May 13. PubMed PMID: 15143129.
17: Mc Gee MM, Hyland E, Campiani G, Ramunno A, Nacci V, Zisterer DM. Caspase-3 is not essential for DNA fragmentation in MCF-7 cells during apoptosis induced by the pyrrolo-1,5-benzoxazepine, PBOX-6. FEBS Lett. 2002 Mar 27;515(1-3):66-70. PubMed PMID: 11943196.
18: Mc Gee MM, Campiani G, Ramunno A, Nacci V, Lawler M, Williams DC, Zisterer DM. Activation of the c-Jun N-terminal kinase (JNK) signaling pathway is essential during PBOX-6-induced apoptosis in chronic myelogenous leukemia (CML) cells. J Biol Chem. 2002 May 24;277(21):18383-9. Epub 2002 Feb 20. PubMed PMID: 11856743.
19: Zisterer DM, McGee MM, Campiani G, Ramunno A, Fattorusso C, Nacci V, Lawler M, Williams DC. Pyrrolo-1,5-benzoxazepines: a new class of apoptotic agents. Biochem Soc Trans. 2001 Nov;29(Pt 6):704-6. PubMed PMID: 11709059.
20: Mc Gee MM, Campiani G, Ramunno A, Fattorusso C, Nacci V, Lawler M, Williams DC, Zisterer DM. Pyrrolo-1,5-benzoxazepines induce apoptosis in chronic myelogenous leukemia (CML) cells by bypassing the apoptotic suppressor bcr-abl. J Pharmacol Exp Ther. 2001 Jan;296(1):31-40. PubMed PMID: 11123359.
PubChem Compound 9865511
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator